

# Application Note: Structural Elucidation of Ifosfamide Impurity B via Multidimensional NMR

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## Compound of Interest

Compound Name: Ifosfamide impurity B

CAS No.: 241482-18-8

Cat. No.: B601147

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H,

C,

P, 2D Correlation) Target Analyte: **Ifosfamide Impurity B** (CAS 241482-18-8)[2]

## Executive Summary

In the development of alkylating antineoplastic agents like Ifosfamide, strict control of impurities is mandated by ICH Q3A/B guidelines. Impurity B (European Pharmacopoeia) represents a specific degradation or process-related impurity characterized by a pyrophosphate (P-O-P) linkage connecting two acyclic amine chains.

Unlike Ifosfamide, which possesses a rigid 1,3,2-oxazaphosphorine ring, Impurity B is a flexible, acyclic dimer. This application note outlines a self-validating NMR protocol to confirm this structure, focusing on the diagnostic power of

<sup>31</sup>P NMR for P-O-P bond detection and 2D HSQC/HMBC for establishing the acyclic propyl connectivity.

## Chemical Context & Structural Analysis[5][6][7]

To interpret the NMR data correctly, one must understand the structural divergence between the API and the impurity.

Feature	Ifosfamide (API)	Impurity B (Ph. Eur.)
Structure	Cyclic (6-membered ring)	Acyclic Dimer
Formula		
Phosphorus Environment	Phosphoramidate (P-N, P-O ring)	Diphosphate (P-O-P anhydride)
Symmetry	Asymmetric (Chiral P)	Symmetric (Chemical equivalence expected)
Key NMR Challenge	Distinguishing ring protons from chain protons.	Confirming the P-O-P anhydride bridge.

Impurity B Structure: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate Cl-CH<sub>2</sub>-CH<sub>2</sub>-NH-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-O-P(O)(OH)-O-P(O)(OH)-O-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-NH-CH<sub>2</sub>-CH<sub>2</sub>-Cl[1][2][3]

## Experimental Protocol

### Sample Preparation

The ionic nature of the diphosphate group makes Impurity B highly polar.

- Solvent: Deuterium Oxide (D<sub>2</sub>O, 99.9% D) is preferred for solubility.
  - Note: If the sample is the free acid, pH adjustment (using NaOD/DCl) may be required to sharpen P signals, as exchangeable protons can broaden peaks.
  - Alternative: DMSO-d<sub>6</sub> can be used if the sample is isolated as a specific salt or to observe exchangeable NH/OH protons.
- Concentration: 5–10 mg of isolated impurity in 600

L solvent.

- Reference: Internal TSP (Trimethylsilylpropanoic acid) for

or TMS for DMSO. External 85%

for

P referencing (0.00 ppm).

## Instrument Configuration

- Field Strength:

500 MHz (

H frequency) recommended for resolving methylene multiplets.

- Probe: Broadband observe (BBO) or CryoProbe with high sensitivity for

C and

P.

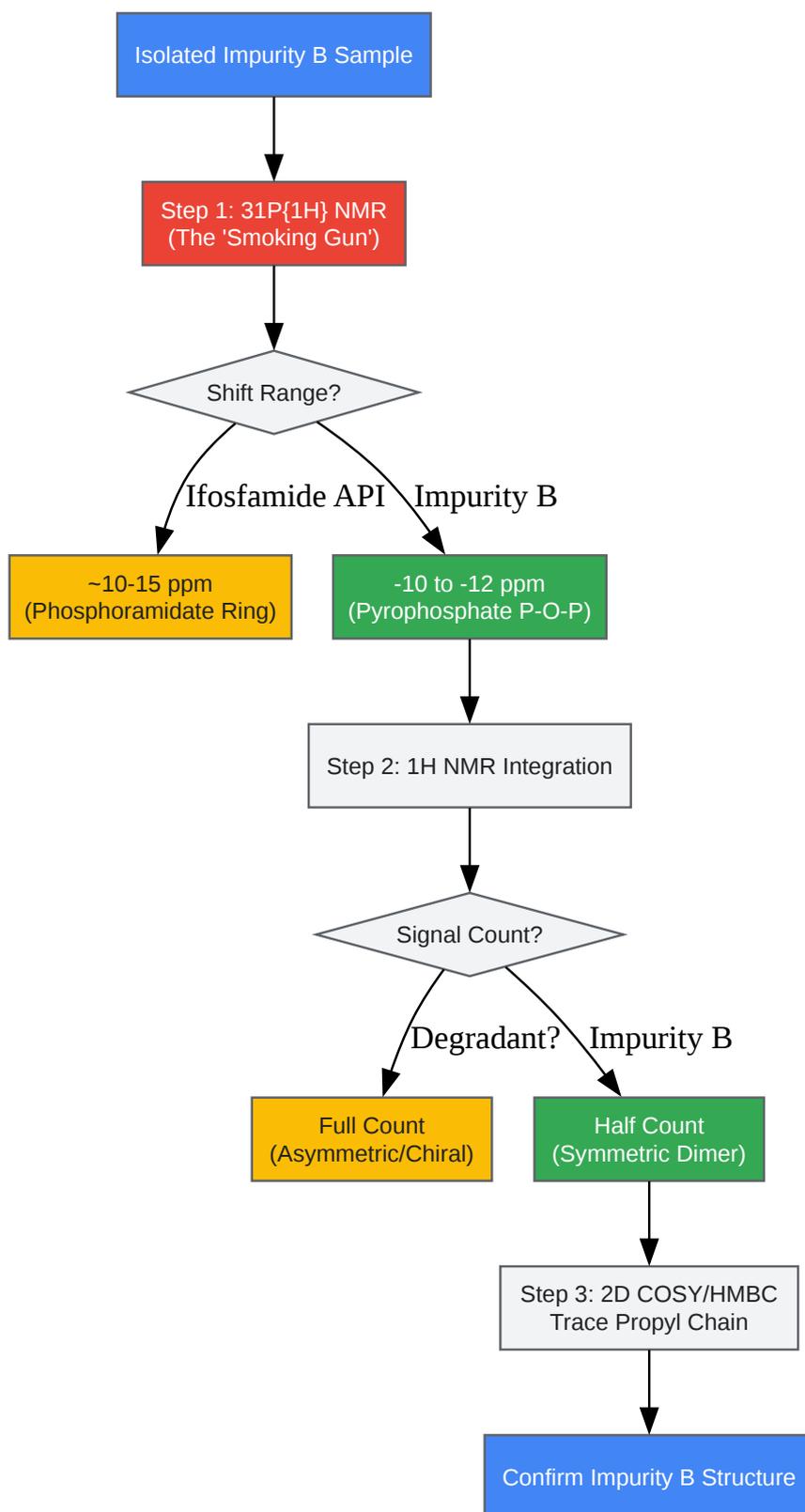
- Temperature: 298 K (25°C).

## Acquisition Parameters (Standardized)

Experiment	Pulse Sequence	Scans (NS)	Relaxation Delay (D1)	Rationale
1D	zg30	16	2.0 s	Quantify integral ratios (Symmetry check).
{1H}	zgpg30	64	2.0 s	Critical: Detect P-O-P shift vs. API P=O.
{1H}	zgpg30	1024+	2.0 s	Carbon backbone verification.
COSY	cosygpppqf	8	1.5 s	Trace the propyl chain connectivity ( ).
HSQC	hsqcedetgpsisp2.3	4	1.5 s	Multiplicity editing ( vs ).
HMBC	hmbcgp1pndqf	16	1.5 s	Connect protons to P ( ) and quaternary carbons.

## Structural Elucidation Logic & Workflow

The following diagram illustrates the decision matrix for confirming Impurity B.



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Figure 1: Logical flowchart for NMR-based confirmation of **Ifosfamide Impurity B**, prioritizing

P chemical shift analysis.

## Detailed Spectral Analysis

### The "Smoking Gun": P NMR

This is the most definitive test.

- Ifosfamide (API): The phosphorus is part of a strained cyclic phosphoramidate ring. Typically resonates downfield (+10 to +14 ppm).
- Impurity B: Contains a pyrophosphate (diphosphate) linkage. The P-O-P environment is shielded relative to the phosphoramidate.
  - Expected Shift:  
-10.0 to -12.0 ppm.
  - Observation: A singlet (if decoupled) confirming chemical equivalence of the two phosphorus atoms. If the signal is a doublet or two singlets, the symmetry is broken (e.g., hydrolysis of one side).

## H NMR: Symmetry and Chain Flexibility

Impurity B is symmetric. The spectrum will appear simpler than expected for a molecule with 24 protons. You will observe one set of signals representing half the molecule.

- Region 3.0 – 3.5 ppm (N-CH<sub>2</sub> and Cl-CH<sub>2</sub>):
  - Look for the 2-chloroethyl group signals:  
.
  - Unlike Ifosfamide, where the ring restricts rotation causing complex multiplets (diastereotopic protons), Impurity B chains are flexible. These will appear as cleaner triplets or multiplets.
- Region 1.8 – 2.1 ppm (Central Propyl CH<sub>2</sub>):

- The propyl linker ( ) will show a distinct quintet (or broad multiplet) for the central methylene group.
- Region 3.8 – 4.1 ppm (O-CH<sub>2</sub>):
  - The methylene adjacent to the oxygen ( ) will be deshielded.
  - Validation: This signal should show splitting by Phosphorus ( ) in the 1D proton spectrum or 2D J-resolved.

## 2D Correlation (HMBC)

To prove the connectivity of the chain to the phosphorus:

- HMBC Experiment: Optimize for long-range coupling ( Hz).
- Key Correlation: Look for a cross-peak between the O-CH<sub>2</sub> protons (4.0 ppm) and the Phosphorus signal (-11 ppm). This confirms the alkyl chain is esterified to the phosphate.
- Absence of Ring: The absence of correlations typical for the C4 position of the oxazaphosphorine ring (present in Ifosfamide) confirms ring opening.

## Results Interpretation Table

Use this template to tabulate your findings for the regulatory report.

Assignment	H (ppm)	Multiplicity	C (ppm)	Correlations (HMBC/COSY)
P-O-P	N/A	N/A	N/A	P Signal at ~-11.0 ppm
1, 1' ( )	~3.95	dt ( , )	~64.0	Corr. to P, C2
2, 2' (Center )	~1.90	quint	~30.5	COSY to H1, H3
3, 3' ( )	~3.15	t	~47.0	COSY to H2
4, 4' ( )	~3.40	t	~49.0	COSY to H5
5, 5' ( )	~3.70	t	~42.0	COSY to H4

Note: Chemical shifts are approximate and solvent-dependent ( ).

## References

- European Pharmacopoeia (Ph.[3] Eur.). "Ifosfamide Monograph 10.0". European Directorate for the Quality of Medicines (EDQM).[4]
- Sigma-Aldrich. "Ifosfamide Impurity B Reference Standard Data Sheet".
- Pharmaffiliates. "Ifosfamide Impurity B Structure and CAS 241482-18-8".

- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [5] J. Org. Chem. 1997, 62, 21, 7512–7515. (For solvent referencing).

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